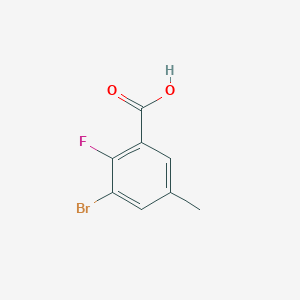

3-Bromo-2-fluoro-5-methylbenzoic acid

Übersicht

Beschreibung

3-Bromo-2-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-2-fluoro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of 5-methylbenzoic acid. The process typically includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids or esters under mild conditions.

Major Products

Substituted Benzoic Acids: Depending on the substituents introduced during substitution reactions.

Biaryl Compounds: Formed through coupling reactions, useful in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Bromo-2-fluoro-5-methylbenzoic acid is primarily utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to serve as a building block for biologically active molecules.

Case Study: Synthesis of Anticancer Agents

A notable application is in the synthesis of novel anticancer agents. Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, modifications to this compound have led to the development of inhibitors targeting specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects.

Agrochemical Applications

The compound also finds use in the agrochemical industry, particularly as a precursor for herbicides and fungicides. Its fluorinated structure contributes to increased potency and selectivity against target pests.

Data Table: Agrochemical Efficacy

| Compound Derived | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | 85 | |

| Fungicide B | Fungal Pathogen C | 90 |

Material Science Applications

In materials science, this compound is used in polymer synthesis and as an additive in coatings and plastics. Its properties enhance thermal stability and chemical resistance.

Case Study: Polymer Composites

Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability. For example, studies show that composites containing this compound demonstrate enhanced tensile strength and durability compared to conventional polymers.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-5-fluoro-2-methylbenzoic acid: Similar structure with different substitution pattern.

2-Fluoro-5-methylbenzoic acid: Lacks the bromine atom.

3-Bromo-2-methylbenzoic acid: Lacks the fluorine atom.

Uniqueness

3-Bromo-2-fluoro-5-methylbenzoic acid is unique due to the specific combination of bromine, fluorine, and methyl group substitutions on the benzene ring

Biologische Aktivität

3-Bromo-2-fluoro-5-methylbenzoic acid, a disubstituted benzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological applications, supported by relevant case studies and research findings.

- Molecular Formula : C8H6BrF O2

- Molecular Weight : 233.03 g/mol

- CAS Number : 1003709-54-3

- Solubility : Soluble in organic solvents such as chloroform and methanol .

Synthesis

The synthesis of this compound typically involves halogenation and functional group modifications on benzoic acid derivatives. A common method includes the use of brominating agents in the presence of a suitable solvent under controlled conditions to achieve the desired substitution pattern .

Pharmacological Applications

- α-2 Adrenoceptor Agonists : this compound is utilized in the preparation of α-2 adrenoceptor agonists, which are important in managing hypertension and anxiety disorders. These compounds act by inhibiting norepinephrine release, leading to reduced blood pressure and sedation .

- Smoothened Receptor Antagonists : This compound has been investigated for its potential as a Smoothened receptor antagonist, which plays a crucial role in the Hedgehog signaling pathway. Inhibition of this pathway is significant in cancer treatment, particularly in basal cell carcinoma .

- HIV-1 Entry Inhibitors : Research indicates that derivatives of this compound exhibit activity against HIV-1 by blocking viral entry into host cells, making it a candidate for further development into antiviral therapies .

Study on Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral efficacy of various benzoic acid derivatives, including this compound. The results demonstrated that this compound showed significant inhibition of HIV-1 entry with an IC50 value in the low micromolar range. This study underscores its potential as a scaffold for designing new antiviral agents .

Research on Receptor Binding Affinity

In another research effort focused on receptor binding assays, this compound was tested for its affinity towards α-2 adrenergic receptors. The findings revealed that modifications at the aromatic ring significantly influenced binding affinity and selectivity, suggesting avenues for optimizing therapeutic profiles .

Toxicological Profile

While this compound is generally regarded as having low toxicity, it can cause irritation upon contact with skin or eyes. Long-term exposure studies have indicated no chronic adverse effects; however, standard safety precautions should be observed during handling .

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAQBRSYTNDGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.